molecular formula C12H18N2OS B3988641 N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea

N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B3988641
M. Wt: 238.35 g/mol
InChI Key: QZEVNTPWJMVOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea, commonly known as S-Methylisothiourea (S-MITU), is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. The inhibition of NOS by S-MITU has been shown to have various physiological and biochemical effects, making it a valuable tool in scientific research.

Mechanism of Action

N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea inhibits NOS by binding to the enzyme's heme group, which is essential for its activity. The binding of this compound to NOS results in the inhibition of NO production, which has various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of NOS by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of NO, which is a potent vasodilator. This results in vasoconstriction, which can lead to increased blood pressure. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea has several advantages as a research tool. It is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological conditions. However, this compound also has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect. Additionally, it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea in scientific research. One area of interest is the study of the role of NO in cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as an anticancer agent. Another area of interest is the study of the role of NO in neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent.

Scientific Research Applications

N-(sec-butyl)-N'-(4-methoxyphenyl)thiourea has been extensively used in scientific research to study the role of NO in various physiological and pathological conditions. It has been shown to have a wide range of applications, including the study of cardiovascular diseases, inflammation, and cancer.

properties

IUPAC Name

1-butan-2-yl-3-(4-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-4-9(2)13-12(16)14-10-5-7-11(15-3)8-6-10/h5-9H,4H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEVNTPWJMVOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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